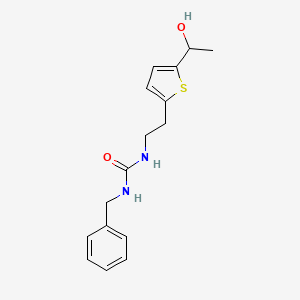
1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea
カタログ番号 B2375746
CAS番号:
2034345-47-4
分子量: 304.41
InChIキー: BITCMUZKBPHHNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant interest from the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
- Chemical Synthesis and Biochemical Evaluation : The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored for their antiacetylcholinesterase activity. This research demonstrates the importance of optimizing spacer length for achieving high inhibitory activities, showing the compound's relevance in developing treatments targeting enzyme inhibition (J. Vidaluc et al., 1995).
- Advanced Synthesis Techniques : Studies have demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly method relevant to the compound's synthesis (Kishore Thalluri et al., 2014).
Applications in Material Science
- Electron Transport Layer in Solar Cells : Research into urea-doped ZnO films as modified electron transport layers in inverted polymer solar cells has shown that these compounds can significantly enhance power conversion efficiency. This suggests potential applications of similar urea compounds in improving the efficiency of solar energy devices (Zongtao Wang et al., 2018).
Biological and Pharmacological Research
- Anticancer Activity : The synthesis and evaluation of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea and its prodrug have been detailed, with a focus on their strong anticancer activity in cell lines, suggesting a possible application in clinical trials for kidney cancer treatment (B. Nammalwar et al., 2010).
Environmental and Safety Assessments
- Carcinogen Metabolites Biomarkers : A study on human urinary carcinogen metabolites, including those related to tobacco and cancer, provides insights into the measurement and significance of various metabolites for evaluating exposure to carcinogens. This research underscores the relevance of understanding metabolite profiles, including those related to urea compounds, in the context of environmental health and safety (S. Hecht, 2002).
特性
IUPAC Name |
1-benzyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8,12,19H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCMUZKBPHHNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)
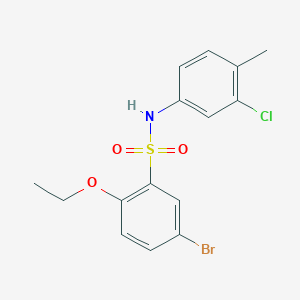
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
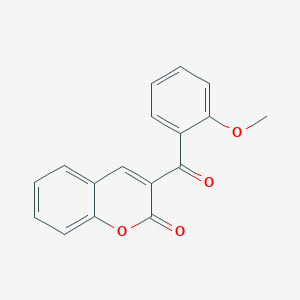
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
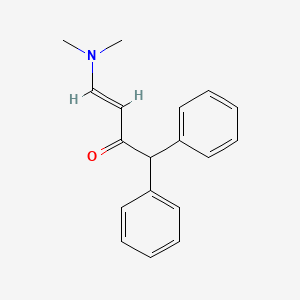
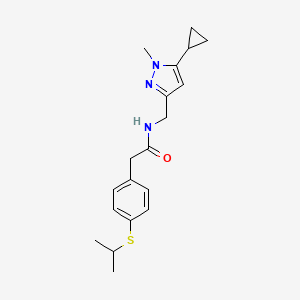
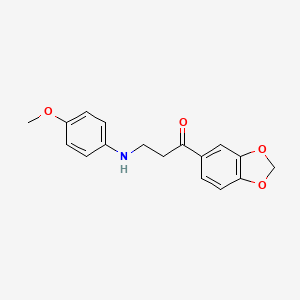
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)